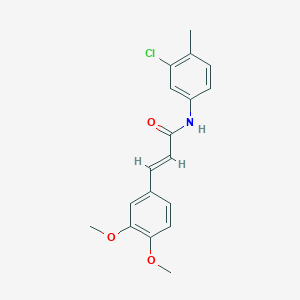

![molecular formula C16H15ClN2O3 B5543826 4-氯-N'-[(2-甲基苯氧基)乙酰基]苯甲酰肼](/img/structure/B5543826.png)

4-氯-N'-[(2-甲基苯氧基)乙酰基]苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including compounds similar to 4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide, often involves the reaction of substituted benzohydrazides with various aldehydes or ketones. For instance, N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides can be synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives can be elucidated using techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction. For example, compounds like 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate have been characterized to reveal their crystal structures and bonding arrangements (Lei et al., 2011).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, leading to the formation of complex structures. The reactivity of the -CONHN=CH- azomethine group in these compounds allows for coupling reactions that yield diverse products. The chemical properties of these compounds are influenced by the substituents on the benzene rings and the hydrazide group, affecting their reactivity and the types of reactions they can undergo (Shaikh, 2013).

科学研究应用

绿原酸及其应用

绿原酸在代谢综合征和食品保鲜中的应用绿原酸是一种酚类化合物,具有显著的健康促进特性,包括抗氧化、抗炎和抗菌活性。作为预防和治疗代谢综合征的营养保健品,绿原酸在管理抗血脂、抗糖尿病和抗高血压方面具有潜力。此外,绿原酸由于其对细菌、病毒和其他病原体的广谱抗菌特性,可作为一种天然食品防腐剂,展示了其在食品工业应用中的效用 (Jesús Santana-Gálvez 等人,2017)。

苯氧基除草剂和环境影响对苯氧基除草剂(包括与“4-氯-N'-[(2-甲基苯氧基)乙酰基]苯甲酰肼”结构相关的除草剂)的发生和环境归宿的研究提供了对其生物降解性和持久性的见解。这些广泛用于农业的除草剂因其潜在的内分泌干扰作用和水体中的存在而引起关注,因此需要研究其降解和对生态系统的影响 (Camille Haman 等人,2015)。

药理和生物活性

绿原酸的抗氧化和治疗作用绿原酸 (CGA) 以其多样的生物和治疗作用而闻名,包括抗氧化、保肝、保护心脏和抗炎作用。CGA 对脂质和葡萄糖代谢的调节使其成为代谢紊乱(如糖尿病和肥胖症)的潜在治疗方法。这种酚酸的广泛健康益处突出了其作为膳食补充剂和功能性食品成分的价值 (M. Naveed 等人,2018)。

DNA 相互作用和药物设计潜力对 Hoechst 33258 及其类似物(与 DNA 小沟结合)的研究阐明了“4-氯-N'-[(2-甲基苯氧基)乙酰基]苯甲酰肼”在药物设计中的潜力。这些化合物与 DNA 相互作用并表现出放射防护和拓扑异构酶抑制活性的能力,表明其在癌症治疗和分子生物学研究中具有潜在应用 (U. Issar 等人,2013)。

属性

IUPAC Name |

4-chloro-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-11-4-2-3-5-14(11)22-10-15(20)18-19-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZSULMSCDXVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

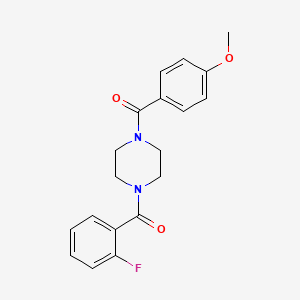

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

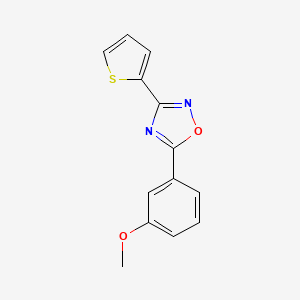

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)